molecular formula C19H22O6 B10850484 miller-9E-enolide

miller-9E-enolide

Cat. No.: B10850484
M. Wt: 346.4 g/mol
InChI Key: CCWGXWKAXMNGSZ-PBMXCAIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Miller-9E-enolide is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This compound is characterized by its electrophilic α,β-unsaturated-γ-lactone moiety, which allows it to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Miller-9E-enolide involves several steps, starting from naturally derived precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources followed by purification using chromatographic techniques. Advances in synthetic biology and metabolic engineering are also being explored to produce this compound more efficiently .

Chemical Reactions Analysis

Types of Reactions

Miller-9E-enolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions are carefully controlled to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield dihydro derivatives .

Scientific Research Applications

Miller-9E-enolide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study electrophilic-nucleophilic interactions.

    Biology: Investigated for its ability to modulate protein function through covalent modification.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

Miller-9E-enolide exerts its effects through covalent modification of nucleophilic residues in target proteins. This interaction can alter protein conformation and function, leading to changes in cellular processes. Key molecular targets include transcription factors like NF-κB, which play a crucial role in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Miller-9E-enolide is unique due to its specific structural features, such as the 4β,15-epoxy moiety, which confer distinct biological activities. Its ability to selectively target certain proteins makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

[(3aR,4R,5E,11S,11aS)-6-formyl-11-hydroxy-3,10-dimethylidene-2-oxo-4,7,8,9,11,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H22O6/c1-10(2)18(22)24-14-8-13(9-20)7-5-6-11(3)16(21)17-15(14)12(4)19(23)25-17/h8-9,14-17,21H,1,3-7H2,2H3/b13-8+/t14-,15-,16+,17+/m1/s1

InChI Key

CCWGXWKAXMNGSZ-PBMXCAIQSA-N

Isomeric SMILES

CC(=C)C(=O)O[C@@H]1/C=C(\CCCC(=C)[C@@H]([C@@H]2[C@@H]1C(=C)C(=O)O2)O)/C=O

Canonical SMILES

CC(=C)C(=O)OC1C=C(CCCC(=C)C(C2C1C(=C)C(=O)O2)O)C=O

Origin of Product

United States

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